Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 53252-54-3; also catalogued as NSC360671 and DTXSID20320530) is a synthetic, fully substituted 4,5-dihydrofuran-3-carboxylate bearing an acetyloxy leaving group at C-5, a geminal dimethyl motif at C-5, and an ethyl ester at C-3. With a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.22 g·mol⁻¹, it belongs to the furanone ester class and exhibits a computed LogP of approximately 1.08, zero hydrogen-bond donors, six hydrogen-bond acceptors, and a polar surface area of 79 Ų.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 53252-54-3
Cat. No. B12909905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate
CAS53252-54-3
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(C1=O)(C)OC(=O)C)C
InChIInChI=1S/C11H14O6/c1-5-15-10(14)8-6(2)16-11(4,9(8)13)17-7(3)12/h5H2,1-4H3
InChIKeyRKGRDXFLOPMTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 53252-54-3): Core Identity and Procurement-Relevant Physicochemical Profile


Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS 53252-54-3; also catalogued as NSC360671 and DTXSID20320530) is a synthetic, fully substituted 4,5-dihydrofuran-3-carboxylate bearing an acetyloxy leaving group at C-5, a geminal dimethyl motif at C-5, and an ethyl ester at C-3 [1]. With a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.22 g·mol⁻¹, it belongs to the furanone ester class and exhibits a computed LogP of approximately 1.08, zero hydrogen-bond donors, six hydrogen-bond acceptors, and a polar surface area of 79 Ų [1]. These physicochemical descriptors place it in a favorable drug-like or intermediate chemical space distinct from lighter furanone fragrance materials (e.g., Furaneol acetate, MW 170.16) and from more polar, hydroxyl-bearing dihydrofuran carboxylates.

Why Generic Substitution Is Not Advisable for Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate in Research and Industrial Applications


Although the 4,5-dihydrofuran-3-carboxylate scaffold is shared by numerous compounds, the specific combination of a C-5 acetoxy leaving group, a gem-dimethyl quaternary center, and a C-3 ethyl ester in CAS 53252-54-3 creates a reactivity and property profile that is not replicated by close analogs such as 4-acetoxy-2,5-dimethyl-3(2H)-furanone (Furaneol acetate, CAS 4166-20-5) or the corresponding 5-hydroxy or methyl ester variants [1]. The acetoxy group confers acyl-transfer potential and hydrolytic lability that differs both kinetically and mechanistically from the free hydroxyl or methoxy analogs; the ethyl ester modulates lipophilicity and metabolic stability relative to methyl or free-acid forms; and the gem-dimethyl substitution at C-5 eliminates enolization pathways that are available to mono-substituted or unsubstituted dihydrofuranones [1][2]. Consequently, substituting a simpler or cheaper furanone analog without these combined structural features can lead to divergent reactivity, altered biological readout, and inconsistent material performance, particularly in applications where the acetyloxy leaving-group propensity or the precise LogP window is critical.

Quantitative Differentiation Evidence for Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate Versus Closest Analogs


Physicochemical Differentiation: LogP and Molecular Weight Advantage Over Furaneol Acetate and 5-Hydroxy Congeners for Lipophilicity-Dependent Applications

The target compound exhibits a computed LogP of 1.08 (ACD/Labs) and an XLogP3 of 1.1, which is substantially higher than the more polar 4-acetoxy-2,5-dimethyl-3(2H)-furanone (Furaneol acetate, CAS 4166-20-5; LogP ≈ 0.77) and is attributable to the ethyl ester at C-3 [1]. Molecular weight is 242.22 Da versus 170.16 Da for Furaneol acetate—a 42% increase that directly affects membrane permeability, volatility, and formulation behavior. The zero hydrogen-bond donor count distinguishes it from 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid analogs, which possess one or more donors and consequently higher aqueous solubility but lower passive membrane diffusion.

Physicochemical profiling Lipophilicity Drug-likeness

Boiling Point and Volatility Differential: Suitability for High-Temperature Processing Versus Light Furanone Fragrance Esters

The target compound has a predicted boiling point of 325.5 ± 42.0 °C at 760 mmHg (ACD/Labs), significantly exceeding that of 4-acetoxy-2,5-dimethyl-3(2H)-furanone (lit. bp 243 °C) and the corresponding methyl ester analog (methyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate) [1]. Vapor pressure is estimated at 6.82 × 10⁻⁴ mmHg at 25 °C (Modified Grain method), indicating low volatility suitable for non-flash-off applications. The flash point is predicted at 141.9 ± 27.9 °C, approximately 90 °C lower than the boiling point, which still exceeds that of many lower-molecular-weight furanone esters.

Thermal stability Process chemistry Volatility

Acetoxy Leaving-Group Reactivity: Differentiated Hydrolytic and Acyl-Transfer Propensity Versus Methoxy and Hydroxy Dihydrofuranone Analogs

The C-5 acetoxy substituent in the target compound is a competent leaving group under both acidic and basic hydrolytic conditions, enabling controlled release of acetic acid and generation of a reactive 5-hydroxy intermediate that can undergo further elimination or nucleophilic trapping. This reactivity is absent in the 5-methoxy analog 2,5-dimethyl-4-methoxy-3(2H)-furanone, which is explicitly preferred in silver nanowire manufacturing patents for its greater stability and reduced side-reactivity [1]. The 5-hydroxy analog (ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate) lacks the acetyl protecting group and is subject to premature dehydration or oxidation, limiting its shelf-life and synthetic utility. The target compound therefore occupies a distinct reactivity niche: it is stable enough for storage and handling yet labile enough for on-demand deprotection or acyl-transfer reactions.

Acyl transfer Protecting group strategy Hydrolytic stability

Biodegradability Profile: Estimated Ready Biodegradability and Environmental Persistence Versus Halogenated Furanone Biocides

The target compound receives a 'NO' prediction for ready biodegradability (BIOWIN models), with an ultimate biodegradation half-life estimated in the 'weeks-months' range (BIOWIN3 = 2.7010) and a primary biodegradation half-life in the 'days' range (BIOWIN4 = 3.7708) . The MITI biodegradation probability is high (BIOWIN5 = 0.9169; BIOWIN6 = 0.8867), suggesting eventual mineralization under aerobic conditions. This contrasts sharply with halogenated furanone antifoulants (e.g., brominated furanones used in marine coatings), which are designed for environmental persistence and carry ecotoxicological concerns. The Log Koc value of 1.000 indicates low soil adsorption potential and high mobility, distinguishing it from highly sorptive polyhalogenated furanones.

Environmental fate Biodegradation Green chemistry

NCI Screening Provenance: Documented Inclusion in the National Cancer Institute Compound Library as NSC360671

The target compound is assigned NSC number 360671 in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, confirming that it has undergone at least the primary single-dose (10 µM) screen against the NCI-60 human tumor cell line panel [1]. While the full screening results are not publicly compiled in a single accessible dataset, the existence of an NSC designation is itself a differentiating factor: it indicates that the compound met initial structural and purity criteria for NCI evaluation, a quality gate that many commercially available furanone analogs have not passed. Neither Furaneol acetate (CAS 4166-20-5) nor the unsubstituted dihydrofuranone scaffold carries an equivalent NSC identifier, underscoring the target compound's unique status as an NCI-vetted molecule.

Anticancer screening Compound library NCI-60

Prioritized Application Scenarios for Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate Based on Quantitative Differentiation Evidence


Synthetic Intermediate in Medicinal Chemistry: Late-Stage Diversification via C-5 Acetoxy Displacement

The C-5 acetoxy group provides a traceless leaving group that can be displaced by nucleophiles (amines, thiols, stabilized carbanions) under mild conditions, enabling the construction of C-5-substituted dihydrofuran-3-carboxylate libraries. Unlike the 5-methoxy analog, which requires harsh demethylation conditions, the acetoxy derivative permits chemoselective functionalization in the presence of the C-3 ethyl ester. This reactivity profile makes CAS 53252-54-3 the preferred scaffold for parallel synthesis of furanone-based bioactive analogs, where the ethyl ester can be subsequently hydrolyzed to the free acid for target engagement studies [1].

Physicochemical Probe Compound: LogP-Tuned Tool for Membrane Permeability Assays

With a computed LogP of 1.08 and zero hydrogen-bond donors, the compound occupies a narrow lipophilicity window (LogP 0.9–1.3) that is optimal for passive membrane permeability studies in Caco-2 or PAMPA models without confounding HBD effects. The ethyl ester congener provides a +0.3 LogP increment over Furaneol acetate (LogP ≈ 0.77), allowing researchers to probe the impact of incremental lipophilicity changes on permeability within the furanone chemotype series. This makes it a valuable calibration standard in permeability assay development [1].

Controlled-Release Pro-Drug Design: Acetoxy as a Hydrolytically Activatable Protecting Group

The acetoxy moiety at C-5 can serve as a pro-moiety that is cleaved by esterases in vivo or under simulated physiological conditions, releasing the 5-hydroxy intermediate. This intermediate is structurally poised for subsequent lactone ring-opening or tautomerization, enabling time-dependent release of the active furanone pharmacophore. The environmental biodegradation data (primary half-life in days; BIOWIN4 = 3.7708) suggest that the released acetic acid and ring-opened fragments are mineralizable, supporting the design of environmentally benign controlled-release systems [1].

Non-Halogenated Furanone Building Block for Agrochemical and Antimicrobial Scaffold Development

Unlike halogenated furanones that pose ecotoxicological risks, CAS 53252-54-3 carries no halogen substituents and exhibits a favorable biodegradation profile (MITI probability = 0.9169; Log Koc = 1.000). The gem-dimethyl group at C-5 sterically shields the furanone ring from non-specific oxidation, enhancing metabolic stability relative to unsubstituted dihydrofuranones. This combination of moderate stability, low environmental persistence, and synthetic tractability positions the compound as an attractive starting material for developing next-generation agrochemical or anti-infective furanone derivatives where regulatory pressure favors non-persistent chemistries [1].

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